3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride is a chemical compound with the molecular formula C14H18ClNO. It is a derivative of quinuclidine, a bicyclic amine, and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride typically involves the reaction of quinuclidine derivatives with phenylmethylenes under specific conditions. One common method includes the use of 2-ethoxycarbonyl-3-quinuclidinone as a starting material, which undergoes reflux and subsequent treatment with hydrogen chloride in ethanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinuclidinone derivatives.
Reduction: Reduction reactions can convert it back to its parent quinuclidine structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include quinuclidinone derivatives, reduced quinuclidine compounds, and substituted quinuclidinol derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride involves its interaction with molecular targets such as cholinergic receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various physiological pathways, particularly those related to neurotransmission in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinol: A simpler derivative of quinuclidine, used as a chiral building block and in the synthesis of antimuscarinic agents.
2-Methylene-3-phenylquinuclidin-3-ol: A closely related compound with similar chemical properties and applications.
Uniqueness
3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride is unique due to its specific structure, which combines the quinuclidine backbone with a phenylmethylene group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
82380-37-8 |
---|---|
Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C14H17NO.ClH/c1-11-14(16,12-5-3-2-4-6-12)13-7-9-15(11)10-8-13;/h2-6,13,16H,1,7-10H2;1H |
InChI Key |
FOTGKNUQFCQPNE-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(C2CCN1CC2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.